2-Formyl-4-(2-hydroxymethylphenyl)phenol

atropisomerism axial chirality asymmetric synthesis

2-Formyl-4-(2-hydroxymethylphenyl)phenol (CAS 1111132-34-3) is a multifunctional biphenyl building block engineered for advanced stereochemical applications. The ortho-hydroxymethyl substitution pattern introduces steric hindrance around the biaryl axis, enabling stable atropisomerism – a feature absent in meta/para regioisomers. This axial chirality makes it a privileged scaffold for asymmetric ligand synthesis (phosphine, NHC, oxazoline). Intramolecular hydrogen bonding preorganizes the biphenyl framework for selective metal binding and discrete self-assembly (cages, macrocycles). The elevated structural complexity (score 254 vs 246 para) correlates with higher fragment-based drug discovery success. The phenolic OH exerts a strong ortho-directing effect, allowing regioselective 3-position functionalisation without competing ring reactions. For researchers developing enantioselective catalysts, chiral ligands, or sp³-rich fragments with defined dihedral angles, this compound provides unique stereochemical versatility unavailable from regioisomeric analogs.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 1111132-34-3
Cat. No. B6377721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formyl-4-(2-hydroxymethylphenyl)phenol
CAS1111132-34-3
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)O)C=O
InChIInChI=1S/C14H12O3/c15-8-11-3-1-2-4-13(11)10-5-6-14(17)12(7-10)9-16/h1-7,9,15,17H,8H2
InChIKeyOFHFHNCRBPMQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formyl-4-(2-hydroxymethylphenyl)phenol (CAS 1111132-34-3) – Key Structural and Property Overview


2-Formyl-4-(2-hydroxymethylphenyl)phenol (CAS 1111132-34-3) is an ortho-hydroxymethyl-substituted biphenyl aldehyde with molecular formula C14H12O3 and molecular weight 228.20 g/mol . It features an aldehyde group ortho to a phenolic hydroxyl on one ring and a hydroxymethyl group ortho to the biaryl linkage on the second ring, classifying it as a multifunctional aromatic building block [1]. Its computed properties include XLogP3 = 2.3, topological polar surface area (TPSA) = 57.5 Ų, and a structural complexity index of 254, which is elevated relative to its para-substituted analog (complexity 246) [1].

Why In-Class Biphenyl Aldehydes Cannot Simply Substitute 2-Formyl-4-(2-hydroxymethylphenyl)phenol


The 2′-hydroxymethyl substitution pattern in 2-Formyl-4-(2-hydroxymethylphenyl)phenol creates steric hindrance around the biaryl axis and enables intramolecular hydrogen bonding between the ortho-hydroxymethyl and proximal functional groups, phenomena that are absent in the 3′- or 4′-regioisomers [1]. These structural features are associated with atropisomerism – hindered rotation about the C–C bond connecting the two phenyl rings – which can lead to stable axial chirality and distinct three-dimensional conformations [2]. Consequently, replacement with a meta- or para-substituted analog (e.g., 2-Formyl-4-(3-hydroxymethylphenyl)phenol or 2-Formyl-4-(4-hydroxymethylphenyl)phenol) risks altering molecular shape, stereochemical stability, and reactivity in asymmetric or coordination applications [2].

Quantitative Differentiation Evidence for 2-Formyl-4-(2-hydroxymethylphenyl)phenol


Atropisomerism Potential Enabled by Ortho-Hydroxymethyl Substitution

2-Formyl-4-(2-hydroxymethylphenyl)phenol possesses an ortho-hydroxymethyl group adjacent to the biphenyl axis, a structural motif demonstrated in the literature to confer atropisomeric stability [1]. Biaryls with ortho-hydroxymethyl and formyl groups have been resolved into enantiomerically pure atropisomers via enzymatic desymmetrisation, achieving either M or P stereochemistry [1]. By contrast, meta- or para-substituted analogs (e.g., 2-Formyl-4-(3-hydroxymethylphenyl)phenol, CAS 1098984-14-5, or 2-Formyl-4-(4-hydroxymethylphenyl)phenol, CAS 1098984-09-8) lack the steric congestion necessary for atropisomerism, existing as freely rotating species [2].

atropisomerism axial chirality asymmetric synthesis

Elevated Structural Complexity Relative to Para-Substituted Analog

The computed topological complexity index for 2-Formyl-4-(2-hydroxymethylphenyl)phenol is 254, compared to 246 for its para-substituted regioisomer 2-Formyl-4-(4-hydroxymethylphenyl)phenol (CAS 1098984-09-8) [1][2]. This 3.3% increase in complexity number reflects the greater steric congestion and reduced symmetry introduced by the ortho arrangement of the hydroxymethyl group relative to the biaryl bond.

structural complexity topological index steric hindrance

Intramolecular Hydrogen Bonding Capacity Absent in Regioisomeric Analogs

The ortho-relationship between the hydroxymethyl group and the biaryl bond in 2-Formyl-4-(2-hydroxymethylphenyl)phenol permits formation of a six-membered intramolecular hydrogen bond between the hydroxymethyl OH and the adjacent π-system or aldehyde oxygen once the aldehyde is appropriately oriented . The para- and meta-substituted isomers (CAS 1098984-09-8 and 1098984-14-5) lack this spatial proximity, precluding intramolecular H-bond formation. While both compounds share identical hydrogen bond donor count (2) and acceptor count (3), only the ortho isomer achieves conformational preorganization through internal H-bonding [1].

intramolecular hydrogen bond ortho effect conformational preorganization

Highest-Value Application Scenarios for 2-Formyl-4-(2-hydroxymethylphenyl)phenol


Synthesis of Axially Chiral Atropisomeric Ligands for Asymmetric Catalysis

The ortho-hydroxymethyl substitution enables hindered rotation about the biaryl axis, allowing resolution into configurationally stable atropisomers [1]. These axially chiral biaryls serve as privileged scaffolds for asymmetric ligand design; the compound can be elaborated into phosphine, N-heterocyclic carbene, or oxazoline ligands for enantioselective metal catalysis [1].

Conformationally Preorganized Building Block for Supramolecular and Coordination Assemblies

Intramolecular hydrogen bonding between the ortho-hydroxymethyl group and the proximal aldehyde or phenol oxygen preorganizes the conformation of the biphenyl framework [2]. This preorganization enhances selectivity in metal binding and self-assembly processes, enabling predictable formation of discrete macrocycles, cages, or metal-organic polygons [3].

Sterically Biased Intermediate in Drug-Candidate Fragment Synthesis

The elevated structural complexity (254 vs. 246 for para analog) reflects greater three-dimensional character, a property linked to higher clinical success rates in fragment-based drug discovery [4]. The ortho arrangement creates a defined dihedral angle between the phenyl rings, presenting a spatially biased scaffold for growing fragments toward biological targets with defined shape complementarity [4].

Selective Derivatisation via Site-Specific Ortho-Directed Reactivity

The phenolic OH adjacent to the aldehyde exerts an ortho-directing group effect, enabling selective functionalisation at the 3-position (between OH and CHO) without competing reactions at the hydroxymethyl-bearing ring [5]. This regioselectivity is absent in the 3′- and 4′-hydroxymethyl regioisomers and simplifies synthetic planning for unsymmetrically substituted biphenyl architectures [5].

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